molecular formula C14H15NO2 B12521221 1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one CAS No. 750634-68-5

1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one

Katalognummer: B12521221
CAS-Nummer: 750634-68-5
Molekulargewicht: 229.27 g/mol
InChI-Schlüssel: VRVHAGSYWTZGLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring substituted with a 1-(4-acetylphenyl)ethenyl group. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the pyrrolidinone ring enhances the compound’s stability and reactivity, making it a valuable scaffold in drug discovery and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate acyclic precursors. For instance, the reaction of an amine with a carboxylic acid derivative can lead to the formation of the pyrrolidinone ring.

    Introduction of the 1-(4-Acetylphenyl)ethenyl Group: This step involves the functionalization of the pyrrolidinone ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and reduce the environmental impact of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and organometallic reagents are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact mechanism depends on the specific application and target, but it generally involves binding to active sites and altering the activity of the target molecule .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one stands out due to its specific substitution pattern, which provides unique reactivity and biological activity. The presence of the 1-(4-acetylphenyl)ethenyl group enhances its potential as a therapeutic agent and as a versatile intermediate in organic synthesis.

Eigenschaften

CAS-Nummer

750634-68-5

Molekularformel

C14H15NO2

Molekulargewicht

229.27 g/mol

IUPAC-Name

1-[1-(4-acetylphenyl)ethenyl]pyrrolidin-2-one

InChI

InChI=1S/C14H15NO2/c1-10(15-9-3-4-14(15)17)12-5-7-13(8-6-12)11(2)16/h5-8H,1,3-4,9H2,2H3

InChI-Schlüssel

VRVHAGSYWTZGLM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=C(C=C1)C(=C)N2CCCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.